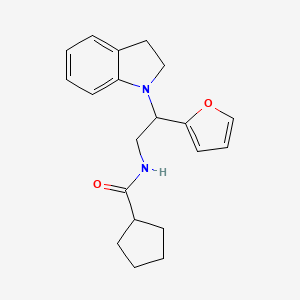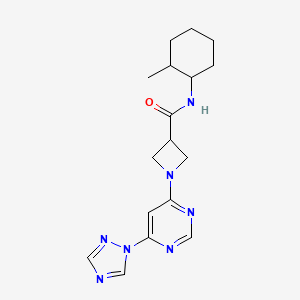![molecular formula C14H14N6O2 B2356831 N-methyl-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 893932-71-3](/img/structure/B2356831.png)
N-methyl-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-methyl-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide” is a complex organic compound. It contains a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring. This core is substituted with a 3-methylphenyl group and an acetamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazolopyrimidine core, followed by the attachment of the 3-methylphenyl and acetamide groups. Unfortunately, without specific information on the synthesis of this compound, it’s difficult to provide more detailed analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the fused ring system and the various substituents. The presence of the triazole and pyrimidine rings would likely result in a planar structure for the core of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The amide group could potentially undergo hydrolysis or condensation reactions, while the aromatic rings might be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the amide group could result in the formation of hydrogen bonds, which could affect the compound’s solubility and melting point .Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of the compound class to which "N-methyl-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide" belongs exhibit significant anticancer activities. For instance, the study by Al-Sanea et al. (2020) on certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives revealed compounds with appreciable cancer cell growth inhibition against multiple cancer cell lines, highlighting the potential of these compounds as anticancer agents (Al-Sanea et al., 2020).
Antitumor Evaluation
El-Morsy et al. (2017) synthesized a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antitumor activity against the human breast adenocarcinoma cell line MCF7. This study underscores the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives as antitumor agents (El-Morsy et al., 2017).
Imaging and Diagnostic Applications
The synthesis and application of radiolabeled compounds for imaging purposes have been explored, as demonstrated by Dollé et al. (2008), who reported on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This research highlights the use of pyrazolo[1,5-a]pyrimidineacetamides in the development of diagnostic tools for neuroinflammatory processes (Dollé et al., 2008).
Antimicrobial Activity
Studies have also focused on the antimicrobial properties of pyrimidine derivatives. Bondock et al. (2008) synthesized new heterocycles incorporating the antipyrine moiety and tested them as antimicrobial agents, finding several compounds with good antibacterial and antifungal activities. This suggests that pyrimidine derivatives could serve as a basis for developing new antimicrobial drugs (Bondock et al., 2008).
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as pyrido[2,3-d]pyrimidine derivatives are known to target dihydrofolate reductase (dhfr), some kinases, such as the tyrosine-protein kinase transforming protein abl or map kinases, and the biotin carboxylase . These targets play crucial roles in cellular processes such as cell growth and division, signal transduction, and metabolic reactions.
Mode of Action
It’s known that similar compounds inhibit the activity of their targets, leading to changes in cellular processes . For instance, inhibition of kinases can disrupt signal transduction pathways, affecting cell growth and division .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that the compound may affect pathways related to cell growth and division, signal transduction, and metabolism .
Pharmacokinetics
It’s known that the degree of lipophilicity of a drug can influence its ability to diffuse easily into cells .
Result of Action
Based on the known targets of similar compounds, it can be inferred that the compound may have effects on cell growth and division, signal transduction, and metabolic reactions .
properties
IUPAC Name |
N-methyl-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c1-9-4-3-5-10(6-9)20-13-12(17-18-20)14(22)19(8-16-13)7-11(21)15-2/h3-6,8H,7H2,1-2H3,(H,15,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWWPXCBDVGCCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC)N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-5-carboxamide](/img/structure/B2356751.png)

![1-[[1-(6-Chloropyridazin-3-yl)imidazol-2-yl]-methylphosphoryl]azepane](/img/structure/B2356759.png)


![[(1-cyanocyclohexyl)carbamoyl]methyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2356762.png)


![[2-Fluoro-4-(trifluoromethyl)phenyl]{6-[4-(trifluoromethyl)phenyl]-3-pyridinyl}methanone](/img/structure/B2356765.png)
![2-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2356766.png)

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2356770.png)
